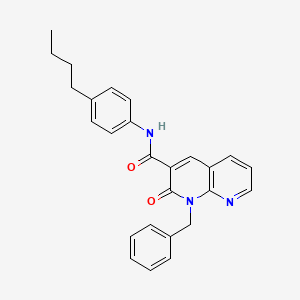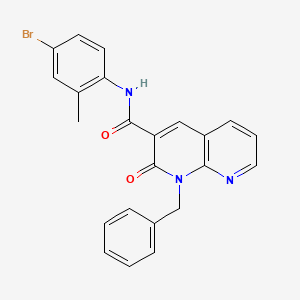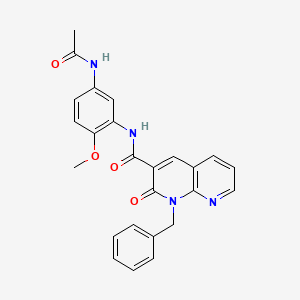![molecular formula C31H26FN3O2 B6547830 N-benzyl-1-[(4-fluorophenyl)methyl]-2-oxo-N-(2-phenylethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946207-82-5](/img/structure/B6547830.png)
N-benzyl-1-[(4-fluorophenyl)methyl]-2-oxo-N-(2-phenylethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a naphthyridine core, which is a nitrogen-containing heterocyclic structure often found in pharmaceuticals and other biologically active compounds . The molecule also has a benzyl group, a fluorophenyl group, and a phenylethyl group, which could potentially influence its physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The naphthyridine core provides a rigid, planar structure that could participate in pi-stacking interactions. The presence of a fluorine atom could introduce interesting electronic effects, as fluorine is highly electronegative .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar groups like the carbonyl and amide groups. Its melting and boiling points would depend on factors like molecular weight and intermolecular forces .Scientific Research Applications
Antiviral Activity
Indole derivatives, such as F2752-1116, have shown promising antiviral properties. Researchers have synthesized related compounds and evaluated their efficacy against different viruses. For instance:
- 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide (2) exhibited potent antiviral effects against Coxsackie B4 virus .
Antibacterial Potential
Indole derivatives have been investigated for their antibacterial properties. Although specific data on F2752-1116 is scarce, it’s worth exploring its potential in this context. The broader class of 1,2,4-triazole derivatives, which includes indole-based compounds, has demonstrated antibacterial activity .
Antitubercular Effects
While direct evidence for F2752-1116’s antitubercular activity is limited, its indole scaffold suggests potential. Indole derivatives have been studied as antitubercular agents, and further research could reveal its effectiveness in combating tuberculosis .
Other Applications
Beyond the mentioned fields, indole derivatives have been studied for antidiabetic, antimalarial, anticholinesterase, and anticonvulsant activities. While specific data on F2752-1116 in these areas are lacking, its indole core makes it an intriguing candidate for further exploration .
Mechanism of Action
Target of Action
It is suggested that the compound may interact with opioid receptors, given its structural similarity to fentanyl analogs .
Mode of Action
It is hypothesized that, like other fentanyl analogs, it may bind to opioid receptors and modulate their activity . This interaction could potentially lead to changes in cellular signaling and function.
Biochemical Pathways
Based on its structural similarity to fentanyl analogs, it can be anticipated that its metabolism generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), n- and o-dealkylation, and o-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Result of Action
Based on its structural similarity to fentanyl analogs, it may have a high potential for producing addiction and severe adverse effects, including coma and death .
Future Directions
properties
IUPAC Name |
N-benzyl-1-[(4-fluorophenyl)methyl]-2-oxo-N-(2-phenylethyl)-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26FN3O2/c32-27-15-13-25(14-16-27)22-35-29-26(12-7-18-33-29)20-28(31(35)37)30(36)34(21-24-10-5-2-6-11-24)19-17-23-8-3-1-4-9-23/h1-16,18,20H,17,19,21-22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMZFBWOYVOEMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)C(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6547770.png)
![1-benzyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6547775.png)


![1-benzyl-N-[4-(diethylamino)-2-methylphenyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6547802.png)
![N,N-dibutyl-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6547808.png)

![N,N-dicyclohexyl-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6547819.png)
![3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1-[(4-fluorophenyl)methyl]-1,2-dihydro-1,8-naphthyridin-2-one](/img/structure/B6547837.png)
![1-[(4-fluorophenyl)methyl]-3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1,2-dihydro-1,8-naphthyridin-2-one](/img/structure/B6547843.png)
![3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1-[(4-fluorophenyl)methyl]-1,2-dihydro-1,8-naphthyridin-2-one](/img/structure/B6547847.png)
![1-[(4-fluorophenyl)methyl]-3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1,2-dihydro-1,8-naphthyridin-2-one](/img/structure/B6547852.png)